N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-3,5-dimethylazepane-1-carboxamide
Description
N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-3,5-dimethylazepane-1-carboxamide is a synthetic organic compound with a complex structure that includes a cyclopropyl group, a pyrrolidine ring, and an azepane ring
Properties
IUPAC Name |
N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-3,5-dimethylazepane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O/c1-13-5-7-20(11-14(2)9-13)17(21)18-10-15-6-8-19(12-15)16-3-4-16/h13-16H,3-12H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWHXWPFJOZKPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC(C1)C)C(=O)NCC2CCN(C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-3,5-dimethylazepane-1-carboxamide typically involves multiple steps:
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Formation of the Pyrrolidine Ring: : The starting material, often a cyclopropylamine, undergoes a cyclization reaction to form the pyrrolidine ring. This step may involve reagents such as sodium hydride (NaH) and solvents like tetrahydrofuran (THF).
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Azepane Ring Formation: : The azepane ring is synthesized through a series of reactions, including alkylation and cyclization. Common reagents include alkyl halides and bases like potassium carbonate (K2CO3).
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Coupling Reaction: : The final step involves coupling the pyrrolidine and azepane intermediates. This is typically achieved using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopropyl and pyrrolidine rings. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
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Reduction: : Reduction reactions can be performed on the carbonyl group of the carboxamide. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
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Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the azepane ring. Reagents such as alkyl halides and nucleophiles like amines are commonly used.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Alkyl halides in the presence of a base like NaOH.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azepane derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-3,5-dimethylazepane-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its structure suggests it could interact with specific receptors or enzymes, making it a potential candidate for treating certain diseases.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may contribute to the development of new polymers, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-3,5-dimethylazepane-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl and pyrrolidine rings may facilitate binding to specific sites, while the azepane ring can influence the compound’s overall conformation and reactivity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-3,5-dimethylpiperidine-1-carboxamide
- N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-3,5-dimethylhexane-1-carboxamide
Uniqueness
Compared to similar compounds, N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-3,5-dimethylazepane-1-carboxamide has a unique azepane ring, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in the design of new molecules with specific desired activities.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
